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Compound of Interest

Compound Name: 5-(2-Chloroethyl)-6-chlorooxindole

Cat. No.: B019368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-(2-Chloroethyl)-6-
chlorooxindole, a key intermediate in the manufacturing of the antipsychotic drug Ziprasidone.

[1][2][3] The synthesis is a two-step process involving the Friedel-Crafts acylation of 6-

chlorooxindole followed by a reduction of the resulting keto group.
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Caption: Two-step synthesis of 5-(2-Chloroethyl)-6-chlorooxindole.
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This section details the methodologies for the two key steps in the synthesis of 5-(2-
Chloroethyl)-6-chlorooxindole.

Step 1: Synthesis of 6-chloro-5-(chloroacetyl)oxindole
This step involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in

the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

6-chlorooxindole

Chloroacetyl chloride

Aluminum chloride (AlCl₃)

Dichloromethane (or another suitable halogenated hydrocarbon solvent)

Procedure:

In a suitable reaction vessel, suspend 6-chlorooxindole in a halogenated hydrocarbon

solvent like dichloromethane.

Add aluminum chloride (AlCl₃) to the suspension.

Add chloroacetyl chloride to the reaction mixture.

The reaction is typically carried out at a controlled temperature.

Upon completion, the reaction is quenched, and the product, 6-chloro-5-

(chloroacetyl)oxindole, is isolated and purified.

Note: This is a general procedure based on established Friedel-Crafts acylation reactions.

Specific reaction conditions such as temperature, reaction time, and purification methods may

require optimization.

Step 2: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole
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This step involves the reduction of the carbonyl group of 6-chloro-5-(chloroacetyl)oxindole to a

methylene group using a reducing agent. A common method employs triethylsilane in the

presence of a strong acid like trifluoroacetic acid.[4][5]

Materials:

6-chloro-5-(chloroacetyl)oxindole (product from Step 1)

Trifluoroacetic acid

Triethylsilane

Chilled water

Procedure:[4][5]

Charge a 3-liter three-neck flask with 650 ml of trifluoroacetic acid and 130 gm of 6-chloro-5-

(chloroacetyl)oxindole under a nitrogen atmosphere at 25 to 30°C.[4][5]

Stir the mixture for 15 minutes and then cool to 0 to 5°C with continuous stirring.[4][5]

Slowly add 142.46 gms of triethylsilane over 30 minutes, ensuring the temperature is

maintained between 0 to 5°C.[4][5]

Stir the reaction mixture for an additional 30 minutes at 0 to 5°C.[4][5]

Allow the reaction mixture to gradually warm to 30 to 35°C and continue stirring for 6 hours.

[4][5]

Cool the reaction mixture to 5 to 10°C and slowly add chilled water.[4][5]

Stir the resulting mixture for 1 hour.[4][5]

Filter the solid product.[4][5]

Wash the solid with water until the filtrate is neutral.[5]

Suck dry the product and then dry it under a vacuum at 40-45°C.[5]
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An alternative one-pot process has been reported which utilizes a Lewis acid-mediated

selective deoxygenation of the precursor ketone with tetramethyldisiloxane, avoiding the

isolation of the potentially hazardous ketone precursor.[1][2]

Data Presentation
The following table summarizes the quantitative data obtained from a representative synthesis

protocol.

Parameter Value Reference

Starting Material
6-chloro-5-(2-

chloroacetyl)indolin-2-one
[3]

Amount of Starting Material 50 g [3]

Reagents
Trifluoroacetic acid (175 ml),

Triethylsilane (57.17 g)
[3]

Reaction Temperature 45-50°C [3]

Reaction Time 5 hours [3]

Yield 46 g [3]

Melting Point 215-225°C [3]

HPLC Purity 99.15% [3]

Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol for 5-(2-
Chloroethyl)-6-chlorooxindole.
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Isolation & Purification
(Filtration, Washing, Drying)

Final Product:
5-(2-Chloroethyl)-6-chlorooxindole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorooxindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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